2-Methylterephthalonitrile
Overview
Description
2-Methylterephthalonitrile is an organic compound with the molecular formula C₉H₆N₂. It is a derivative of terephthalonitrile, where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylterephthalonitrile can be synthesized through multiple steps starting from this compound. One common method involves the substitution of chlorine atoms with nitrile groups using copper(I) cyanide in N-methylpyrrolidinone at high temperatures (200°C) for 24 hours . Another method involves the reaction of 1,4-dibromo-2-methylbenzene with copper(I) cyanide in N,N-dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of methylterephthalonitrile typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a metal catalyst are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include methylterephthalic acid, methylterephthalamine, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Methylterephthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylterephthalonitrile involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Terephthalonitrile: The parent compound without the methyl group.
2-Methylterephthalic acid: The oxidized form of methylterephthalonitrile.
Methylterephthalamine: The reduced form of methylterephthalonitrile.
Uniqueness
2-Methylterephthalonitrile is unique due to the presence of both nitrile and methyl groups, which confer specific chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methylbenzene-1,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXAVMZSVIODSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439515 | |
Record name | 2-methylterephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55984-93-5 | |
Record name | 2-methylterephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylyterephthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main products obtained from the α-bromination of 2,5-dimethylterephthalonitrile, and how does the reaction time influence their yields?
A1: The α-bromination of 2,5-dimethylterephthalonitrile (DMT) using N-bromosuccinimide (NBS) yields four main products:
Q2: How are the different α-brominated 2,5-dimethylterephthalonitrile derivatives characterized?
A2: Researchers employed a combination of analytical techniques to characterize the α-brominated DMT derivatives:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique was crucial in elucidating the molecular structures of the different bromination products. [, ]
- Mass Spectrometry (MS): MS analysis provided information about the molecular weight of each derivative, further confirming their identities. []
- Chromatography: Column chromatography, specifically using C18-RP absorbent and a methanol/water (70:30) mobile phase, effectively separated the reaction mixture, allowing for the isolation and purification of individual brominated products. [] This separation facilitated subsequent characterization by NMR and MS.
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